What is the chemical structure of Ethyl 2-vinylthiazole-4-carboxylate
What is the chemical structure of Ethyl 2-vinylthiazole-4-carboxylate
As we navigate the advanced drug development landscape in 2026, the strategic shift from reversible binders to irreversible Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology. At the forefront of this shift is the rational design of electrophilic warheads that balance reactivity with target selectivity.
This technical guide provides an in-depth analysis of Ethyl 2-vinylthiazole-4-carboxylate , a highly specialized heterocyclic building block that has emerged as a potent, tunable electrophilic warhead for inducing ferroptosis via the covalent inhibition of critical reductive enzymes.
Chemical Architecture & Quantitative Data
Ethyl 2-vinylthiazole-4-carboxylate (EVT4C) is engineered to serve as a precise Michael acceptor. The molecular architecture is divided into three functional zones:
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The Thiazole Core : Acts as an electron-withdrawing scaffold that stabilizes the molecule while directing pharmacophore binding.
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The 2-Vinyl Group : The primary electrophilic center.
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The 4-Ethyl Ester : A tunable site that allows for downstream synthetic elaboration (e.g., hydrolysis and peptide coupling) to optimize the steric and electronic fit within a target protein's binding pocket.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Compound Name | Ethyl 2-vinylthiazole-4-carboxylate |
| CAS Registry Number | 78502-91-7 |
| Molecular Formula | C8H9NO2S |
| Molecular Weight | 183.23 g/mol |
| Physical State | Brown oil |
| Purity (HPLC) | ≥95% |
| SMILES String | C1=C(N=C(C=C)S1)C(OCC)=O |
(Data corroborated by standard chemical inventory specifications[1])
Mechanistic Causality: The Electrophilic Warhead
To understand why EVT4C is a superior warhead, we must examine its electronic causality. The nitrogen atom at the 3-position of the thiazole ring exerts a strong inductive and resonance-driven electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent 2-vinyl group.
By lowering the LUMO energy, the vinyl group is transformed into a highly reactive Michael acceptor, specifically calibrated to undergo nucleophilic attack by thiols (such as cysteine) or selenols (such as the active-site selenocysteine in Glutathione Peroxidase 4, GPX4)[2]. When incorporated into a TCI, the drug is first positioned in the target's active site via non-covalent interactions. Subsequently, the nucleophilic residue attacks the 2-vinyl group, forming an irreversible covalent adduct. This specific mechanism is a primary driver in the induction of ferroptosis—a form of programmed cell death triggered by the unchecked accumulation of lipid peroxides when GPX4 is inactivated[2].
Logical pathway of GPX4 covalent inhibition and subsequent ferroptosis induction.
Synthesis Protocol: Suzuki Cross-Coupling
The synthesis of EVT4C is efficiently achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. The following methodology is based on validated general procedures for heteroaromatic warheads[3].
Step-by-Step Methodology
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Substrate Solvation : To a reaction vessel, add Ethyl 2-bromothiazole-4-carboxylate (1 equivalent). Dissolve the substrate in an anhydrous 1,2-Dimethoxyethane (DME) and water mixture (4:1 ratio, 1 mL/mmol).
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Catalytic Assembly : Sequentially add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %), vinylboronic acid or potassium vinyltrifluoroborate (2 equivalents), and Sodium Carbonate (Na2CO3) (3 equivalents).
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Thermal Incubation : Stir the resulting mixture overnight at 83 °C under an inert argon or nitrogen atmosphere.
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Isolation : Concentrate the mixture under reduced pressure to remove DME. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
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Purification : Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield Ethyl 2-vinylthiazole-4-carboxylate as a brown oil (~90% yield).
Causality in Experimental Choices
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Why the DME/H2O (4:1) Solvent System? The biphasic nature of this solvent is critical for the catalytic cycle. DME provides optimal solubility for the hydrophobic bromothiazole and stabilizes the Pd(0) catalyst. The aqueous phase dissolves the Na2CO3 base, generating hydroxide ions that coordinate with the vinylboronic acid to form an electron-rich boronate complex. This coordination is the rate-limiting causality for successful transmetalation to the palladium center[3].
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Why Pd(PPh3)4? This specific catalyst provides a zero-valent palladium source that efficiently undergoes oxidative addition into the electron-deficient C-Br bond of the thiazole ring without requiring aggressive heating that might polymerize the resulting vinyl product.
Trustworthiness: The Self-Validating System
A robust protocol must be self-validating. After isolation, the electrophilic integrity of the synthesized warhead is empirically verified using an NMR-based kinetic assay. The purified EVT4C is reacted with the methyl ester of N-Boc cysteine in DMSO-d6, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). By tracking the disappearance of the vinyl proton signals via 1H-NMR over regular time intervals, researchers calculate the exact half-life (t1/2) of the Michael addition. This closed-loop validation ensures the compound possesses the precise electrophilicity required for biological assays before proceeding to in vitro testing[2].
Step-by-step synthetic workflow and self-validation of Ethyl 2-vinylthiazole-4-carboxylate.
References
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Title : Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
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Title : Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis (General Procedure 6) Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
